2-Amino-6-chloro-4-fluorobenzamide physical and chemical properties
2-Amino-6-chloro-4-fluorobenzamide physical and chemical properties
An In-depth Technical Guide to 2-Amino-6-chloro-4-fluorobenzamide for Advanced Research
Introduction: Unveiling a Key Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic functionalization of aromatic cores is paramount to the development of novel therapeutics. Substituted benzamides, in particular, represent a privileged scaffold found in a multitude of FDA-approved drugs.[1] This guide focuses on a highly functionalized intermediate, 2-Amino-6-chloro-4-fluorobenzamide. Its unique arrangement of an amino group, a carboxamide, and two distinct halogen atoms (chlorine and fluorine) on a benzene ring makes it a synthetically versatile and high-value building block. The presence of fluorine can enhance metabolic stability and binding affinity, while the chloro and amino groups provide reactive handles for diverse chemical transformations.[2] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its physicochemical properties, spectral characterization, synthesis, and potential applications, thereby enabling its effective utilization in complex synthetic programs.
Compound Identification and Core Properties
Precise identification is the foundation of reproducible science. 2-Amino-6-chloro-4-fluorobenzamide is a distinct isomer, and its properties should not be confused with those of its structural relatives.
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Chemical Structure:
(Note: A representative image. For exact structure, refer to the IUPAC name.) -
Key Identifiers:
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IUPAC Name: 2-Amino-6-chloro-4-fluorobenzamide
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CAS Number: 940054-51-3[3]
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Molecular Formula: C₇H₆ClFN₂O
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Canonical SMILES: C1=C(C(=C(C=C1F)Cl)N)C(=O)N
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Summary of Physicochemical Data
The following table summarizes the core physical and chemical properties of 2-Amino-6-chloro-4-fluorobenzamide. This data is essential for planning reactions, developing formulations, and ensuring safe handling.
| Property | Value | Source / Rationale |
| Molecular Weight | 188.59 g/mol | Calculated from Molecular Formula C₇H₆ClFN₂O. |
| Appearance | White to off-white powder | Typical appearance for similar benzamide derivatives.[4] |
| Melting Point | Data not available. (A related isomer, 2-Chloro-6-fluorobenzamide, melts at 138-144 °C). | [4] |
| Boiling Point | Data not available. Expected to be high and likely to decompose before boiling at atmospheric pressure. | Structural analysis. |
| Solubility Profile | Predicted: Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in polar protic solvents (Methanol, Ethanol); poorly soluble in water and nonpolar solvents (Toluene, Hexane). | Based on the molecular structure which is predominantly hydrophobic but contains hydrogen bond donors/acceptors.[5] |
Advanced Characterization: The Spectroscopic Signature
For any researcher, verifying the identity and purity of a starting material is a critical, non-negotiable step. The following sections detail the expected spectroscopic data for 2-Amino-6-chloro-4-fluorobenzamide, explaining the causal link between its structure and its spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. The GIAO (Gauge-Invariant Atomic Orbital) method is often used for theoretical prediction of chemical shifts.[6][7]
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¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons and the protons on the nitrogen atoms.
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Aromatic Protons (2H): Due to the substitution pattern, two signals are expected in the aromatic region (~6.5-8.0 ppm). The fluorine and chlorine atoms will influence their chemical shifts and coupling patterns.
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Amine Protons (-NH₂, 2H): A broad singlet is anticipated, the chemical shift of which is highly dependent on solvent and concentration.
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Amide Protons (-CONH₂, 2H): Two distinct, often broad, signals may appear due to hindered rotation around the C-N bond, or a single broad singlet.
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¹³C NMR: The carbon NMR spectrum should show 7 distinct signals for the 7 carbon atoms in the molecule, confirming the overall carbon framework.
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Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the 165-175 ppm range.
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Aromatic Carbons (6C): Six signals are expected in the 100-160 ppm region. The carbons directly attached to fluorine (C-F) and chlorine (C-Cl) will show characteristic large and smaller coupling constants, respectively, and significant shifts in their positions.
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Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and effective method for identifying key functional groups.
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N-H Stretching (Amine & Amide): Two or more sharp to broad bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ groups.
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C=O Stretching (Amide I): A strong, sharp absorption band is expected around 1640-1680 cm⁻¹, characteristic of the primary amide carbonyl group.
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N-H Bending (Amide II): A significant band around 1590-1650 cm⁻¹ is also characteristic of the amide functional group.
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C-F & C-Cl Stretching: Strong absorptions in the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl, would confirm the presence of these halogens.
Synthesis and Chemical Reactivity
Understanding the synthesis of 2-Amino-6-chloro-4-fluorobenzamide provides insight into potential impurities and informs its use in further reactions. The most logical synthetic approach involves the amidation of the corresponding benzoic acid.
Proposed Synthetic Workflow
The synthesis initiates from the commercially available 2-amino-6-chloro-4-fluorobenzoic acid (CAS 940054-47-7).[8] The conversion of a carboxylic acid to a primary amide can be achieved via several reliable methods, most commonly through an acyl chloride intermediate to ensure high conversion.
Caption: Proposed two-step synthesis of 2-Amino-6-chloro-4-fluorobenzamide.
Experimental Protocol: Synthesis via Acyl Chloride
Causality: This protocol is designed for high efficiency. Thionyl chloride is a cost-effective reagent for creating the highly reactive acyl chloride. The subsequent amidation is a rapid, exothermic reaction that must be controlled by cooling to prevent side reactions.
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Acyl Chloride Formation: To a solution of 2-amino-6-chloro-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude acyl chloride.
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Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add an excess of concentrated ammonium hydroxide (3.0-4.0 eq) dropwise, ensuring the temperature remains below 10 °C.
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Workup and Purification: After stirring for 1 hour, dilute the mixture with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization or silica gel chromatography to yield the final product.
Applications in Drug Discovery: A Versatile Intermediate
The true value of 2-Amino-6-chloro-4-fluorobenzamide lies in its potential as a versatile building block. Each functional group serves as a strategic anchor point for molecular elaboration. Its utility is underscored by the frequent appearance of the aminobenzamide core in potent, biologically active molecules.[9][10][11]
Caption: Role as a versatile intermediate for diverse therapeutic scaffolds.
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HDAC Inhibitors: The 2-aminobenzamide moiety is a known zinc-binding group found in several histone deacetylase (HDAC) inhibitors. The amino group chelates the catalytic zinc ion in the enzyme's active site.[2][11]
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Antimicrobial Agents: This scaffold can be elaborated into quinazolinone derivatives, which have shown promising activity as antimicrobial agents.[10]
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Prodrug Development: The amide functionality can be part of a larger prodrug strategy, designed for targeted activation by specific enzymes within a tumor microenvironment.[12]
Safety, Handling, and Storage
As a research chemical, 2-Amino-6-chloro-4-fluorobenzamide requires careful handling. While a specific safety data sheet (SDS) for this exact isomer should always be consulted, data from structurally similar compounds provides a strong basis for safe laboratory practices.
Hazard Identification
Based on GHS classifications for related aminobenzamides and chlorofluoroanilines, the following hazards are anticipated:[13][14]
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Acute Toxicity, Oral (Warning): May be harmful if swallowed.
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Skin Irritation (Warning): Causes skin irritation.
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Eye Irritation (Warning): Causes serious eye irritation.
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Respiratory Irritation (Warning): May cause respiratory irritation.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
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Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16]
Storage and Disposal
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[17]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2-Amino-6-chloro-4-fluorobenzamide is more than a mere collection of atoms; it is a strategically designed chemical tool. Its combination of a privileged benzamide core with multiple, orthogonally reactive functional groups provides medicinal chemists with a powerful platform for generating novel molecular diversity. A thorough understanding of its physicochemical properties, spectral signatures, and reactivity profile—as detailed in this guide—is the first step toward unlocking its full potential in the synthesis of next-generation therapeutics.
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